![molecular formula C17H15ClN2O4 B2952611 methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-29-9](/img/structure/B2952611.png)
methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H15ClN2O4 and its molecular weight is 346.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been synthesized through various chemical reactions highlighting its structural complexity and potential for diverse applications. For instance, Shi et al. (2005) synthesized the title compound through a reaction involving 4-hydroxycoumarin and methyl 4′-chloro-2-cyanocinnamate, catalyzed by KF-montmorillonite, demonstrating its structural stability and potential for further chemical modifications (Shi, Wu, Zhuang, & Zhang, 2005). Similarly, studies on anticonvulsant enaminones including derivatives of the compound, emphasized the importance of hydrogen bonding and molecular conformations in determining their potential applications, particularly in pharmaceutical research (Kubicki, Bassyouni, & Codding, 2000).
Potential Antimicrobial and Anticancer Applications
Research into novel pyrazole derivatives containing the compound has shown promising antimicrobial and anticancer activities. Hafez, El-Gazzar, & Al-Hussain (2016) reported that certain derivatives exhibited higher anticancer activity compared to standard drugs, indicating the compound's potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Transformations and Derivative Synthesis
The compound has also served as a precursor for various chemical transformations, leading to the synthesis of new heterocyclic compounds with potential biological activities. Studies like those by Sahu et al. (2015), which detail the synthesis of tetrasubstituted thiophenes through annulation strategies, underscore the versatility of the compound in facilitating the creation of novel chemical entities (Sahu, Gupta, Singh, Yadav, Panwar, Kumar, Ram, Kumar, & Pratap, 2015).
Optical and Electronic Properties
The optical and electronic properties of derivatives of the compound have been investigated, suggesting applications in materials science and electronic devices. Zedan, El-Taweel, & El-Menyawy (2020) explored the structural, optical, and diode characteristics of pyridine derivatives, highlighting their potential in developing photosensors and other electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Wirkmechanismus
Target of action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could be quite diverse.
Eigenschaften
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-8-7-11-13(16(21)20-8)12(9-5-3-4-6-10(9)18)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTQUSRPZVIYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
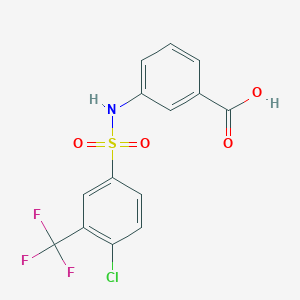
![3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2952530.png)
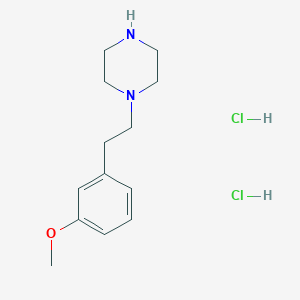
![1-(3-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2952532.png)
![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)
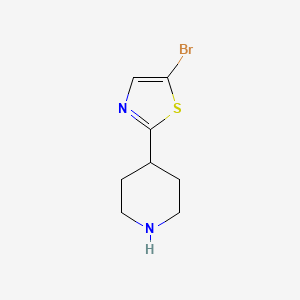
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)
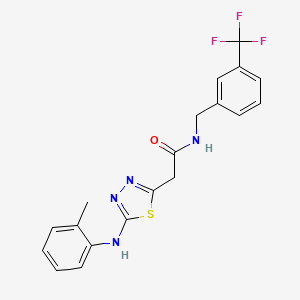
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B2952541.png)
![Methyl (E)-4-[4-(1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2952542.png)

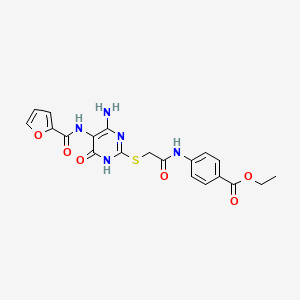
![2-chloro-N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2952551.png)
